molecular formula C25H20N2O2 B3615786 {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No. B3615786
M. Wt: 380.4 g/mol
InChI Key: NVVLKQKDNBZNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone, also known as DIM-C-pPhOH, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a role in inflammation, cell survival, and cell proliferation. By inhibiting NF-κB, this compound may reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative diseases, this compound has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, to inhibit angiogenesis, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone. One direction is to further study its potential applications in cancer research, including its ability to sensitize cancer cells to chemotherapy and its effects on cancer stem cells. Another direction is to study its potential applications in neurodegenerative diseases, including its effects on neuroinflammation and neuroprotection. Finally, further studies are needed to fully understand the mechanism of action of this compound and to design experiments to study its effects.

Scientific Research Applications

{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-(3-benzoylindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24(27-15-14-18-8-4-6-12-22(18)27)17-26-16-21(20-11-5-7-13-23(20)26)25(29)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVLKQKDNBZNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone

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